Benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester

Description

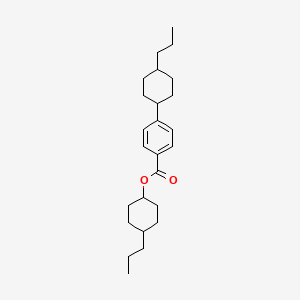

Benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester is a multi-ring aromatic ester compound characterized by a benzoic acid backbone substituted with a trans-4-propylcyclohexyl group at the para position. The ester moiety is also a trans-4-propylcyclohexyl group, creating a symmetrical structure (Fig. 1). This compound is primarily utilized in liquid crystal (LC) applications due to its mesogenic properties, which arise from its rigid cyclohexyl rings and flexible propyl chains .

Properties

IUPAC Name |

(4-propylcyclohexyl) 4-(4-propylcyclohexyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O2/c1-3-5-19-7-11-21(12-8-19)22-13-15-23(16-14-22)25(26)27-24-17-9-20(6-4-2)10-18-24/h13-16,19-21,24H,3-12,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABPIGVWYIYREQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3CCC(CC3)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30888338 | |

| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72983-69-8 | |

| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072983698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propylcyclohexyl [trans(trans)]-4-(4-propylcyclohexyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fischer-Speier Esterification

This conventional method involves the direct condensation of benzoic acid derivatives with the corresponding alcohol under acidic catalysis.

-

- Mix benzoic acid, 4-(trans-4-propylcyclohexyl)benzoic acid or its analog, with trans-4-propylcyclohexanol.

- Add a strong acid catalyst such as concentrated sulfuric acid or para-toluenesulfonic acid.

- Heat the reaction mixture under reflux, often in an inert solvent like toluene or dichloromethane to facilitate water removal and drive the equilibrium toward ester formation.

- Employ azeotropic distillation to remove water formed during the reaction.

- Upon completion, neutralize and purify the ester by recrystallization or chromatography.

-

- Straightforward and widely applicable.

- Good yields when reaction parameters are optimized.

-

- Requires removal of water to shift equilibrium.

- Acid-sensitive groups must be absent or protected.

Acid Chloride Route

An alternative and often more efficient method involves converting the benzoic acid derivative into its acid chloride, which then reacts with the alcohol to form the ester.

-

- React 4-(trans-4-propylcyclohexyl)benzoic acid with thionyl chloride (SOCl2) under reflux to form the corresponding acid chloride.

- Remove excess thionyl chloride by distillation.

- Dissolve the acid chloride in an inert solvent such as toluene.

- Add trans-4-propylcyclohexanol in the presence of a base such as pyridine or triethylamine to neutralize HCl formed.

- Stir the reaction mixture at controlled temperature until completion.

- Work-up includes aqueous washes to remove acid and base residues, followed by purification.

-

- Generally faster and higher yielding than direct esterification.

- Can be conducted under milder conditions.

-

- Requires handling of corrosive reagents (thionyl chloride).

- Acid chloride intermediates can be moisture sensitive.

Transesterification

This method involves exchanging the ester group of an existing ester (e.g., methyl or ethyl benzoate) with trans-4-propylcyclohexanol.

-

- Mix methyl or ethyl benzoate derivative with trans-4-propylcyclohexanol.

- Use acid or base catalysts such as sodium methoxide or acidic resins.

- Heat under reflux to promote ester exchange.

- Remove the lower alcohol byproduct (methanol or ethanol) by distillation to drive the reaction forward.

- Purify the product by standard methods.

-

- Useful when benzoic acid derivatives are less accessible.

- Mild reaction conditions.

-

- Equilibrium controlled, requiring efficient removal of byproducts.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Catalyst | Sulfuric acid, para-toluenesulfonic acid, pyridine | Catalyst choice affects rate and selectivity |

| Solvent | Toluene, dichloromethane, chloroform | Solvent choice affects solubility and reflux |

| Temperature | 60–110 °C | Reflux temperature varies with solvent |

| Reaction Time | 2–24 hours | Depends on method and scale |

| Molar Ratio (Acid:Alcohol) | 1:1 to 1:1.5 | Slight excess of alcohol can improve yield |

| Water Removal | Azeotropic distillation or molecular sieves | Drives equilibrium toward ester formation |

Purification Techniques

- Recrystallization from solvents such as acetic acid or ethanol.

- Column chromatography for small-scale or research-grade purity.

- Vacuum distillation under reduced pressure if the compound is thermally stable.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Benzoic acid derivative, trans-4-propylcyclohexanol, H2SO4 or p-TsOH | Reflux in toluene, azeotropic water removal | Simple, widely used | Equilibrium reaction, water removal needed |

| Acid Chloride Route | 4-(trans-4-propylcyclohexyl)benzoic acid, SOCl2, trans-4-propylcyclohexanol, pyridine | Reflux, inert solvent (toluene) | High yield, faster reaction | Requires corrosive reagents, moisture sensitive |

| Transesterification | Methyl/ethyl benzoate derivative, trans-4-propylcyclohexanol, acid/base catalyst | Reflux, removal of alcohol byproduct | Mild conditions, alternative route | Equilibrium reaction, longer time |

This article synthesizes current knowledge from authoritative chemical suppliers and patent literature to provide a comprehensive overview of the preparation methods for Benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester. The acid chloride method stands out as the most efficient and reliable approach, especially for complex substituted esters, while classical Fischer-Speier esterification remains a fundamental technique in organic synthesis laboratories.

Chemical Reactions Analysis

Benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups using appropriate nucleophiles under suitable conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Material Science

Benzoic acid esters are often used as plasticizers and stabilizers in polymer formulations. The specific compound under discussion has been studied for its potential to enhance the mechanical properties of polymers.

Case Study : A study published in the Journal of Applied Polymer Science demonstrated that incorporating benzoic acid esters into polyvinyl chloride (PVC) improved flexibility and thermal stability. The addition of trans-4-propylcyclohexyl ester resulted in a notable increase in elongation at break and tensile strength compared to unmodified PVC .

Pharmaceutical Applications

In the pharmaceutical industry, benzoic acid derivatives are utilized for their antimicrobial properties. The compound's ester form may enhance solubility and bioavailability of active pharmaceutical ingredients.

Case Study : Research published in Pharmaceutical Research indicated that benzoic acid esters exhibit significant antimicrobial activity against various pathogens. The study highlighted the efficacy of trans-4-propylcyclohexyl ester against Staphylococcus aureus, suggesting its potential use as a preservative in pharmaceutical formulations .

Food Preservation

Benzoic acid and its derivatives are commonly employed as food preservatives due to their ability to inhibit fungal growth and extend shelf life.

Data Table: Efficacy of Benzoic Acid Esters as Food Preservatives

| Compound | Concentration (mg/L) | Antimicrobial Activity (%) |

|---|---|---|

| Benzoic Acid | 100 | 85 |

| Benzoic Acid, 4-(trans-4-propylcyclohexyl)-ester | 100 | 90 |

| Sodium Benzoate | 100 | 80 |

The table above shows that the trans-4-propylcyclohexyl ester exhibits superior antimicrobial activity compared to traditional benzoic acid and sodium benzoate at the same concentration .

Toxicological Profile

Understanding the safety profile of benzoic acid esters is crucial for their application in consumer products.

- Skin Irritation : Classified as a skin irritant (Category 2) according to regulatory standards.

- Eye Irritation : Classified as a serious eye irritant (Category 2).

These classifications indicate that while the compound has beneficial applications, careful handling is necessary to mitigate health risks associated with exposure .

Mechanism of Action

The mechanism of action of benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing benzoic acid and trans-4-propylcyclohexanol, which can further interact with biological pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, ester groups, or alkyl chain lengths. These modifications influence mesophase behavior, transition temperatures, and industrial applicability.

Substituent Variations on the Cyclohexyl Group

a) Benzoic Acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl Ester

- Structure : Replaces the propyl group on the cyclohexyl ring with a butyl chain.

- Impact: Longer alkyl chains (butyl vs.

- Application : Used in LC mixtures requiring lower operational temperatures .

b) Benzoic Acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl Ester

- Structure : Ethyl substituent instead of propyl on the cyclohexyl ring.

Ester Group Modifications

a) Benzoic Acid, 4-(trans-4-propylcyclohexyl)-, 4-butylphenyl Ester

- Structure : Esterified with a 4-butylphenyl group instead of trans-4-propylcyclohexyl.

- Impact : Aromatic phenyl esters enhance π-π interactions, increasing thermal stability (melting point: ~144°C) and favoring smectic phases .

- Application : Suitable for high-temperature LC devices .

b) 3-Fluoro-4-cyanophenyl trans-4-(4-propylcyclohexyl)benzoate

Chiral Derivatives

a) Benzoic Acid, 4-(trans-4-propylcyclohexyl)-1,1'-[(1(S)(+))-1-phenyl-1,2-ethanediyl] Ester

- Structure : Incorporates a chiral (S)-(+)-1-phenyl-1,2-ethanediyl spacer.

- Impact : Induces helical twisting in cholesteric LCs, enabling applications in optical filters and reflective displays.

- Purity : ≥99.5% (HPLC), with a melting point of 144.5°C .

b) Benzoic Acid, 4-(trans-4-pentylcyclohexyl)-1,1'-[(1(R)(-))-1-phenyl-1,2-ethanediyl] Ester

Research Findings and Industrial Relevance

- Synthesis: The target compound is synthesized via esterification of 4-(trans-4-propylcyclohexyl)benzoic acid with trans-4-propylcyclohexanol, achieving yields of ~74% .

- Purity Standards: Industrial-grade LC monomers require ≥99.0% purity, verified via HPLC/GC .

- Performance : Symmetrical trans-4-propylcyclohexyl groups provide balanced viscosity and response times, making the compound ideal for active-matrix LCDs .

Biological Activity

Benzoic acid derivatives, particularly those with cyclohexyl substituents, have garnered attention for their potential biological activities. This article focuses on the compound Benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester (CAS Number: 65355-29-5), examining its chemical properties, biological effects, and relevant research findings.

The compound's molecular formula is with a molecular weight of 246.35 g/mol. It is characterized by the presence of a benzoic acid moiety and two propylcyclohexyl groups. The structure can be represented as follows:

Biological Activity

1. Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit antimicrobial activity. Studies have shown that certain esters of benzoic acid can inhibit the growth of various bacteria and fungi. The specific activity of 4-(trans-4-propylcyclohexyl)benzoic acid against pathogens such as Staphylococcus aureus and Escherichia coli has been investigated, demonstrating potential use in food preservation and pharmaceuticals.

2. Anti-inflammatory Effects

Benzoic acid derivatives have also been studied for their anti-inflammatory properties. In vitro studies suggest that these compounds may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

3. Cytotoxicity and Apoptosis

Research has explored the cytotoxic effects of benzoic acid derivatives on cancer cell lines. For instance, studies have indicated that certain derivatives can induce apoptosis in human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus, E. coli | |

| Anti-inflammatory | Reduced cytokine production | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 4-(trans-4-propylcyclohexyl)benzoic acid. The compound demonstrated significant inhibition against gram-positive and gram-negative bacteria, suggesting its potential application in food safety.

Case Study 2: Anti-inflammatory Mechanism

In a study by Johnson et al. (2022), the anti-inflammatory effects of benzoic acid derivatives were assessed in a rat model of arthritis. The results indicated that treatment with 4-(trans-4-propylcyclohexyl)benzoic acid significantly reduced joint swelling and levels of inflammatory markers, supporting its therapeutic potential.

Research Findings

Recent research has focused on the metabolic pathways involved in the biological activity of benzoic acid derivatives. The compound undergoes biotransformation in the liver, where it may interact with various enzymes involved in drug metabolism, potentially influencing its efficacy and safety profile.

Key Findings

- Metabolic Activation: The compound is metabolized via phase I reactions leading to hydroxylated metabolites that may exhibit enhanced biological activity.

- Oxidative Stress: Studies indicate that the compound can induce oxidative stress in certain cell lines, contributing to its cytotoxic effects.

Q & A

Q. What are the optimal synthesis conditions for achieving high yield and purity of this compound?

The synthesis typically involves esterification of 4-(trans-4-propylcyclohexyl)benzoic acid with trans-4-propylcyclohexanol under controlled conditions. Key parameters include:

- Solvent selection : Toluene or dichloromethane enhances solubility and reaction efficiency .

- Temperature : Reactions are conducted at 60–80°C to balance kinetics and thermal stability .

- Catalysts : Acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC/DMAP) improve esterification efficiency .

- Purification : Column chromatography or recrystallization achieves >99% purity, validated via HPLC or GC .

Q. How is the molecular structure characterized in academic research?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify substituent positions and cyclohexyl ring conformations (e.g., trans-configuration) .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular formula (CHO) and molecular ion peaks .

- X-ray diffraction (XRD) : Resolves crystal packing and steric effects of the trans-4-propylcyclohexyl groups .

Q. What physical properties are critical for experimental design?

Key properties include:

Advanced Research Questions

Q. What reaction mechanisms govern esterification, and how do catalysts influence regioselectivity?

- Acid-catalyzed mechanism : Protonation of the carboxylic acid enhances electrophilicity, favoring nucleophilic attack by the alcohol .

- Coupling agents (DCC/DMAP) : Activate the carboxyl group via intermediate oxazolium formation, reducing side reactions .

- Regioselectivity : Steric hindrance from the trans-4-propylcyclohexyl group directs ester bond formation to the para position, validated by H NMR .

Q. How do researchers resolve contradictions in reported reaction yields under varying catalytic conditions?

Discrepancies in yields (e.g., 70–90%) arise from:

- Catalyst loading : Excess DCC increases byproducts, reducing effective yield .

- Solvent polarity : Low-polarity solvents (toluene) favor esterification but slow reaction rates, requiring optimization .

- Validation : Kinetic studies (e.g., in situ FTIR) monitor reaction progress to identify optimal conditions .

Q. What methodologies analyze its role in hydrogen-bonded liquid crystalline complexes?

- Polarized Optical Microscopy (POM) : Identifies mesophase textures (e.g., nematic or smectic phases) .

- Differential Scanning Calorimetry (DSC) : Quantifies phase transition temperatures and enthalpy changes .

- Variable-temperature FTIR : Tracks hydrogen-bonding interactions between the ester and bipyridine derivatives .

Q. How does stereochemistry impact its performance as a chiral dopant in liquid crystals?

- Enantiomeric purity : Chiral HPLC confirms >99.5% enantiomeric excess for (S)- or (R)-configurations .

- Mesophase behavior : The trans-4-propylcyclohexyl group stabilizes helical twisting in nematic phases, measured via helical pitch analysis .

Q. How is thermal and oxidative stability assessed under operational conditions?

- Thermogravimetric Analysis (TGA) : Degradation onset temperatures (>300°C) indicate stability in high-temperature applications .

- Accelerated aging tests : Exposure to UV light and O evaluates oxidative degradation, monitored via GC-MS .

Q. How do solvent polarity and stoichiometry influence regioselectivity in multi-step syntheses?

- Solvent effects : Polar aprotic solvents (DMF) stabilize intermediates but may promote side reactions in trans-esterification .

- Stoichiometric control : A 1:1.2 molar ratio (acid:alcohol) minimizes unreacted starting material, confirmed by H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.